(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine is a complex organic molecule that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a fluorescent high-affinity dopamine D3 receptor ligand, making it a valuable probe for receptor visualization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to dopamine D3 receptors with high affinity. This binding interaction can be visualized using fluorescence microscopy, allowing researchers to study the distribution and density of these receptors in various tissues. The molecular targets and pathways involved include the dopamine signaling pathway, which plays a crucial role in regulating mood, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-a]pyridine derivatives: These compounds also target dopamine receptors and have similar fluorescent properties.
Aryl piperazine derivatives: Known for their affinity for serotonin and dopamine receptors.
Uniqueness
(4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine is unique due to its high affinity for dopamine D3 receptors and its fluorescent properties, which make it an excellent tool for receptor visualization .
Properties
Molecular Formula |
C28H32N4O2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C28H32N4O2/c1-22-12-14-32-21-25(29-28(32)20-22)23-8-10-24(11-9-23)34-19-5-13-30-15-17-31(18-16-30)26-6-3-4-7-27(26)33-2/h3-4,6-12,14,20-21H,5,13,15-19H2,1-2H3 |
InChI Key |
NTRYGIZSQHIHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OCCCN4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.